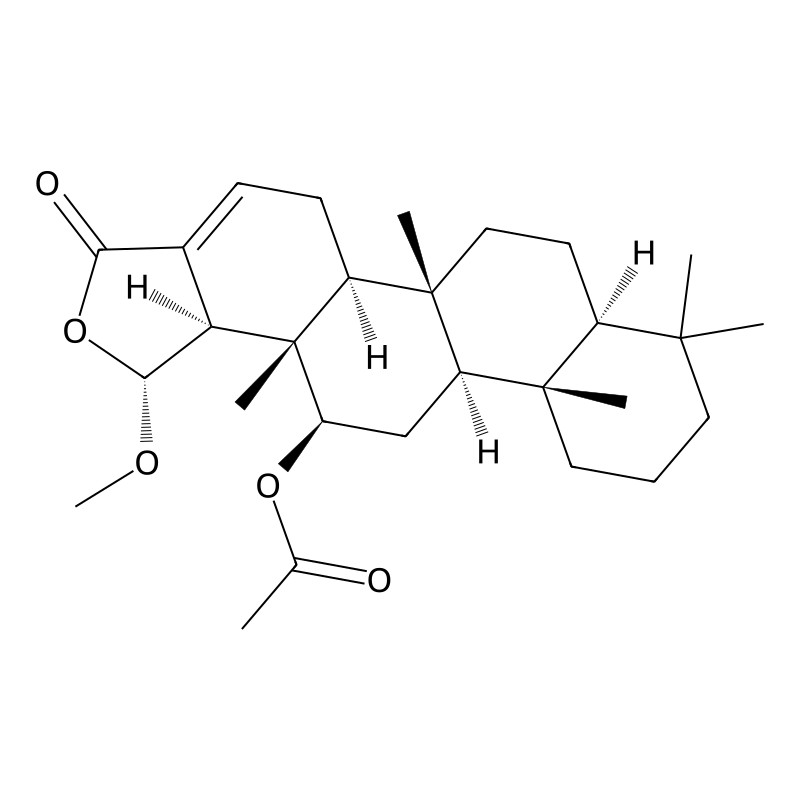

12-epi-19-O-methylscalarin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

12-epi-19-O-methylscalarin is a scalarane-type sesterterpenoid, a class of compounds known for their complex carbon skeletons and diverse biological activities. This compound has a molecular formula of and a molecular weight of approximately 458.63 g/mol. It is primarily isolated from marine sponges, particularly those belonging to the genus Spongia, which are recognized for their rich repertoire of bioactive metabolites. The structure of 12-epi-19-O-methylscalarin features a unique arrangement of rings and functional groups that contribute to its biological properties and potential applications in pharmacology .

The chemical reactivity of 12-epi-19-O-methylscalarin can be attributed to its functional groups, particularly the methoxy group at the 19-position and the presence of multiple stereocenters. It can undergo various reactions typical for terpenoids, such as:

- Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to yield corresponding alcohols.

- Oxidation: The compound may be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Reduction: Reduction reactions can convert carbonyl functionalities into alcohols.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives for further study .

12-epi-19-O-methylscalarin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Studies have shown that it possesses:

- Antimicrobial Properties: It demonstrates significant antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli.

- Antioxidant Activity: The compound has shown potential as a free radical scavenger, indicating its role in mitigating oxidative stress.

- Anti-inflammatory Effects: Research indicates that it may inhibit the formation of multinuclear osteoclasts, suggesting its potential in treating bone-related diseases .

- Isolation from Marine Sponges: The most common method involves extracting the compound from sponges like Spongia officinalis using solvents such as methanol or dichloromethane.

- Total Synthesis: Various synthetic routes have been proposed in literature, often involving multi-step processes that include cyclization reactions and functional group modifications to achieve the desired structure .

Due to its diverse biological activities, 12-epi-19-O-methylscalarin has several potential applications:

- Pharmaceutical Development: Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.

- Nutraceuticals: The antioxidant properties suggest potential use in dietary supplements aimed at improving health and wellness.

- Cosmetic Industry: Its ability to scavenge free radicals positions it as an ingredient in anti-aging products .

Interaction studies involving 12-epi-19-O-methylscalarin have focused on its effects on various biological targets:

- Nuclear Receptors: Research indicates that this compound may interact with nuclear receptors involved in lipid metabolism and inflammation, providing insights into its mechanism of action.

- Cell Signaling Pathways: Studies have suggested that it may modulate pathways related to oxidative stress and cellular apoptosis, although further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 12-epi-19-O-methylscalarin, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Scalarin | Parent compound with similar backbone | Antimicrobial, anticancer |

| 12-Epi-scalarolide | Contains similar sesterterpenoid structure | Antioxidant, anti-inflammatory |

| Methyl scalarin | Methylated derivative | Antimicrobial |

| 19-O-deacetyl scalarin | Deacetylated form | Anticancer |

These compounds exhibit unique biological activities while sharing core structural elements with 12-epi-19-O-methylscalarin. This highlights the importance of minor structural variations in determining their pharmacological profiles .